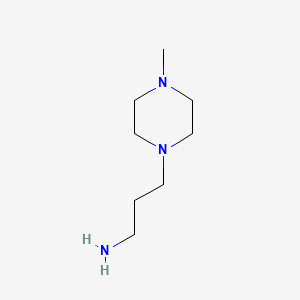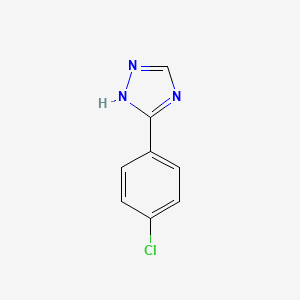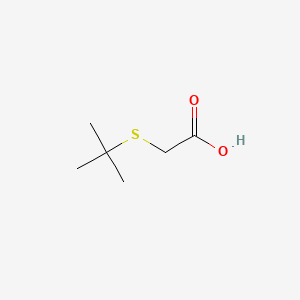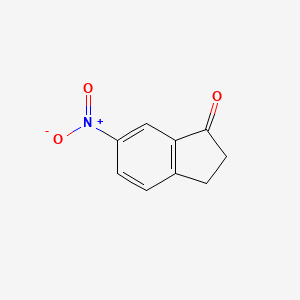
1-(3-Aminopropyl)-4-methylpiperazine
Overview
Description
1-(3-Aminopropyl)-4-methylpiperazine, also known as 1-Methylpiperazine, is an organic compound with the molecular formula C6H14N2. It is a colorless, hygroscopic liquid that is miscible with water and most organic solvents. It is used in a variety of applications, including as a solvent, as a corrosion inhibitor, as a chelating agent, and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(3-Aminopropyl)-4-methylpiperazine has been widely used as an intermediate in the synthesis of medicinal drugs. It can be obtained through various methods, including a two-step scheme starting from piperazine, followed by nitrosation and reduction. This compound has been synthesized for the first time by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process also includes developing an efficient method for its isolation (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Biological Activities
A specific derivative of this compound, TM208, has demonstrated excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism of TM208 in rat bile was extensively studied, revealing the formation of multiple metabolites. This research contributes to understanding the biological activities and metabolic pathways of this compound and its derivatives (Jiang et al., 2007).
Mechanism of Action
- The primary targets of this compound include serine/threonine kinases. Specifically, it acts as a master kinase, phosphorylating and activating a subgroup of the AGC family of protein kinases, including protein kinase B (PKB/AKT1, PKB/AKT2, PKB…) .
- In animal models, a single intravenous dose of the compound significantly reduces blood loss induced by anticoagulants, both when administered before and after bleeding injuries .
Target of Action
Mode of Action
- interacts with its targets through charge-charge interactions. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs). This binding is similar to that observed with DOACs.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3-Aminopropyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as polyamine oxidases, which are involved in the catabolism of polyamines . These interactions often result in the production of hydrogen peroxide and other reactive species, which can influence cellular signaling pathways. Additionally, this compound can bind to proteins and nucleic acids, affecting their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in plant cells, polyamines like this compound can modulate ion transport, calcium dynamics, and protein kinase activities, leading to changes in growth and stress responses . In mammalian cells, it may affect processes such as cell proliferation and apoptosis through its interactions with signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activities, depending on the context . For instance, it may inhibit polyamine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular functions . Additionally, this compound can interact with DNA and RNA, influencing gene expression by altering the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. It is generally stable under standard laboratory conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, such as altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may have beneficial effects, such as promoting cell growth and survival . At high doses, it can be toxic and cause adverse effects, including oxidative stress and cell death . Threshold effects have been observed, where a certain concentration is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to polyamine metabolism . It can be metabolized by enzymes such as polyamine oxidases, leading to the production of metabolites like 1,3-diaminopropane and hydrogen peroxide . These metabolites can further participate in various biochemical reactions, influencing cellular functions and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4572-03-6 | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)





